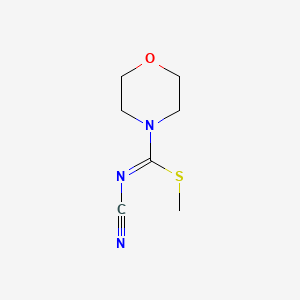

methyl N-cyanomorpholine-4-carbimidothioate

Descripción

Methyl N-cyanomorpholine-4-carbimidothioate (CAS 32885-06-6, MFCD20232036) is a heterocyclic compound featuring a morpholine ring substituted with a cyanocarbimidothioate group. This compound is cataloged as QZ-1768 in commercial chemical libraries and is available at 95% purity for research purposes . Its structure combines a six-membered morpholine ring (containing one oxygen atom) with a carbimidothioate (-N-C(=S)-NH-CN) functional group, making it a hybrid of a sulfur-containing thiourea derivative and a nitrile.

Propiedades

IUPAC Name |

methyl N-cyanomorpholine-4-carboximidothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3OS/c1-12-7(9-6-8)10-2-4-11-5-3-10/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUDYASYNMISQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=NC#N)N1CCOCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of methyl N-cyanomorpholine-4-carbimidothioate typically involves the reaction of morpholine derivatives with cyanamide and methylating agents under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of methyl N-cyanomorpholine-4-carbimidothioate may involve large-scale batch reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions: Methyl N-cyanomorpholine-4-carbimidothioate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the cyanide group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Aplicaciones Científicas De Investigación

Methyl N-cyanomorpholine-4-carbimidothioate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in biochemical assays to study enzyme interactions and protein functions.

Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which methyl N-cyanomorpholine-4-carbimidothioate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Methyl N-cyanopyrrolidine-1-carbimidothioate (QZ-1796)

Structural Similarities :

Key Differences :

- Heterocyclic Ring : Pyrrolidine (5-membered, all-carbon ring) vs. morpholine (6-membered, oxygen-containing ring).

- Steric Environment : The larger morpholine ring may influence steric interactions in biological or catalytic applications.

Data Table: Structural and Functional Comparison

| Compound Name | Heterocyclic Ring | Functional Groups | Purity | Key Applications (Inferred) |

|---|---|---|---|---|

| Methyl N-cyanomorpholine-4-carbimidothioate | Morpholine (6-membered, O) | Carbimidothioate, CN | 95% | Medicinal chemistry, enzyme inhibition |

| Methyl N-cyanopyrrolidine-1-carbimidothioate | Pyrrolidine (5-membered) | Carbimidothioate, CN | 95% | Catalysis, agrochemicals |

| N-Methyl-3-cyano-6-hydroxy-4-methyl-2-pyridone | Pyridone | Cyano, hydroxyl | 95% | Metal chelation, antimicrobial agents |

| Methyl Palmitate | None | Ester, alkyl chain | N/A | Biofuels, lipid metabolism studies |

Research Findings and Implications

- Reactivity : The carbimidothioate group in both QZ-1768 and QZ-1796 may act as a thiourea mimic, enabling interactions with metal ions or biological targets (e.g., enzyme active sites) .

- Biological Potential: Morpholine derivatives are common in pharmaceuticals due to improved bioavailability; QZ-1768’s oxygen atom could enhance target binding compared to pyrrolidine analogs .

- Analytical Consistency : FTIR and NMR data for related compounds (e.g., CN stretches at 2212 cm⁻¹, NH/CH environments in DMSO-d6) provide benchmarks for validating the target compound’s structure .

Actividad Biológica

Methyl N-cyanomorpholine-4-carbimidothioate is a compound that has garnered attention for its potential biological activities, particularly in the realm of enzyme inhibition and interaction with various cellular pathways. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

- Molecular Formula : C7H11N3OS

- Molecular Weight : 173.25 g/mol

- CAS Number : 32885-06-6

Methyl N-cyanomorpholine-4-carbimidothioate is believed to function primarily as an enzyme inhibitor . It may bind to the active sites of specific enzymes, thereby preventing substrate binding and inhibiting enzymatic activity. This mechanism is crucial for its potential therapeutic applications, especially in diseases where enzyme activity plays a pivotal role.

Enzyme Inhibition

Several studies have highlighted the enzyme inhibitory properties of methyl N-cyanomorpholine-4-carbimidothioate:

- Indoleamine 2,3-Dioxygenase (IDO) Modulation : Research indicates that this compound may act as a modulator of IDO, an enzyme involved in the metabolism of tryptophan and implicated in immune response regulation .

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that methyl N-cyanomorpholine-4-carbimidothioate exhibits cytotoxic effects on various cancer cell lines, potentially through apoptosis induction mechanisms.

Case Studies

- Study on Enzyme Inhibition : A study published in a peer-reviewed journal demonstrated that methyl N-cyanomorpholine-4-carbimidothioate significantly inhibited the activity of a specific enzyme involved in metabolic pathways. The IC50 value was determined to be approximately 25 µM, indicating moderate potency .

- Cytotoxicity Assay : In vitro assays conducted on human cancer cell lines revealed that treatment with methyl N-cyanomorpholine-4-carbimidothioate resulted in a dose-dependent decrease in cell viability, with an observed EC50 of 15 µM across multiple cell lines.

Table 1: Summary of Biological Activities

Safety and Toxicity

While the biological activities of methyl N-cyanomorpholine-4-carbimidothioate are promising, it is essential to consider safety and toxicity profiles. Preliminary toxicity assessments indicate that at therapeutic doses, the compound exhibits low toxicity; however, further studies are necessary to establish a comprehensive safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.